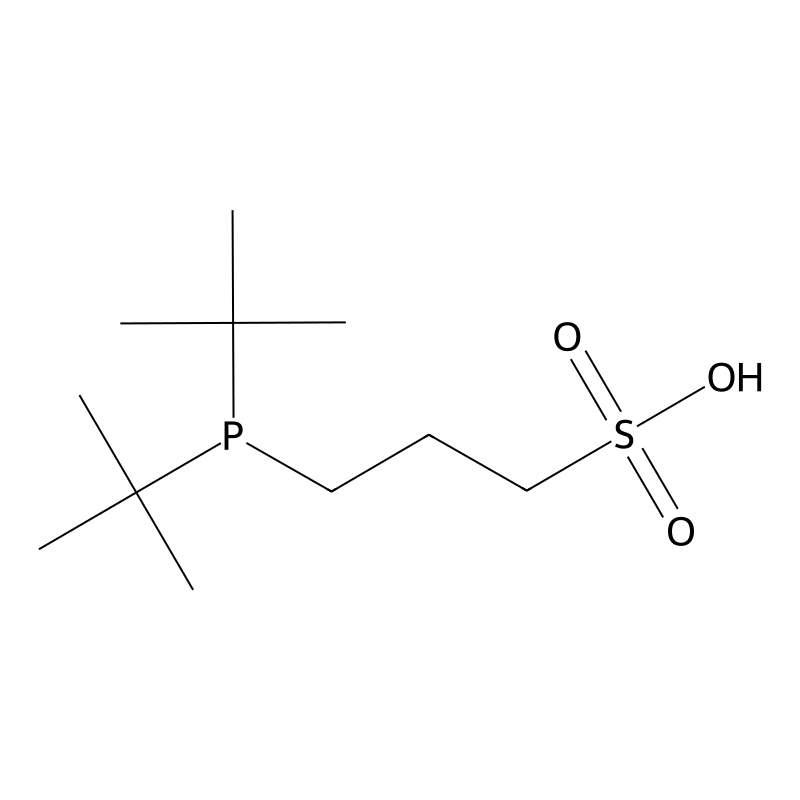

3-(Di-tert-butylphosphino)propane-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Di-tert-butylphosphino)propane-1-sulfonic acid is a bifunctional compound characterized by a phosphine group and a sulfonic acid moiety. Its chemical formula is with a molecular weight of approximately 284.36 g/mol. This compound features a di-tert-butylphosphine group, which imparts significant steric hindrance, enhancing its reactivity in various chemical processes, particularly in catalysis and organic synthesis. The sulfonic acid group contributes to its solubility in polar solvents, making it versatile for multiple applications in both organic chemistry and biochemistry .

As mentioned previously, 3-(di-tert-butylphosphino)propane-1-sulfonic acid functions as a ligand in palladium-catalyzed cross-coupling reactions. The phosphine group donates electrons to the palladium center, altering its electronic state and facilitating the activation of the organic substrates involved in the reaction []. The detailed mechanistic pathway for this specific ligand is not widely documented.

Palladium-Catalyzed Cross-Coupling Reactions

-(Di-tert-butylphosphino)propane-1-sulfonic acid, also referred to as 3-((tert-Butyl)phosphonio)propane-1-sulfonic acid, finds application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1]. These reactions form new carbon-carbon bonds between two different organic molecules. 3-(Di-tert-butylphosphino)propane-1-sulfonic acid acts as a ligand, a molecule that binds to the central metal atom (palladium in this case) and influences the reactivity of the catalyst [1]. The specific properties of the ligand, such as the steric bulk of the tert-butyl groups, can influence the reaction rate, product selectivity, and overall efficiency of the cross-coupling process.

Here are some examples of palladium-catalyzed cross-coupling reactions where 3-(Di-tert-butylphosphino)propane-1-sulfonic acid can be employed:

- Suzuki-Miyaura coupling: This reaction involves coupling between a boronic acid and a halide (chloride, bromide, iodide) .

- Stille coupling: This reaction involves coupling between an organic tin reagent and a halide .

- Sonogashira coupling: This reaction involves coupling between a terminal alkyne and a halide .

The synthesis of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid typically involves the following steps:

- Preparation of Di-tert-butylphosphine: This can be achieved through the reaction of tert-butyl chloride with lithium phosphide.

- Formation of the Sulfonic Acid: The phosphine is then reacted with propane-1-sulfonyl chloride under controlled conditions to yield the final product.

- Purification: The compound is purified through recrystallization or chromatography to achieve high purity levels suitable for research and industrial applications .

3-(Di-tert-butylphosphino)propane-1-sulfonic acid finds applications in:

- Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of these processes.

- Organic Synthesis: The compound serves as a building block for synthesizing complex organic molecules.

- Material Science: Its unique properties make it useful in developing new materials with specific functionalities .

Studies on the interactions of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid with various metal ions have shown that it can effectively stabilize metal complexes, influencing their reactivity and selectivity in catalytic processes. Additionally, preliminary studies suggest that its phosphine group may interact with biological macromolecules, although detailed interaction profiles remain to be fully characterized .

Several compounds share structural similarities with 3-(Di-tert-butylphosphino)propane-1-sulfonic acid:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Tri-tert-butylphosphine | Three tert-butyl groups | Higher steric hindrance; used in similar reactions |

| 2-(Diisopropylamino)ethanesulfonic acid | Amino group instead of phosphine | Different reactivity profile; used as a buffer |

| Diphenylphosphine | Two phenyl groups | Different sterics; used in different catalytic systems |

3-(Di-tert-butylphosphino)propane-1-sulfonic acid is unique due to its combination of sterically bulky phosphine and sulfonic acid functionalities, which enhances its effectiveness as a ligand compared to simpler phosphines or amines .

3-(Di-tert-butylphosphino)propane-1-sulfonic acid (CAS 1055888-89-5) is a zwitterionic trialkylphosphonium sulfonate with the molecular formula C₁₁H₂₅O₃PS and molecular weight 268.35 g/mol. Structurally, it features a di-tert-butylphosphine group linked via a propane chain to a sulfonic acid moiety, enabling dual functionality as both a phosphine ligand and a hydrophilic sulfonate group. Key synonyms include 3-di-t-butylphosphonium propane sulfonate and dtbpps.

| Property | Value |

|---|---|

| CAS Number | 1055888-89-5 |

| Molecular Formula | C₁₁H₂₅O₃PS |

| Molecular Weight | 268.35 g/mol |

| Synonyms | dtbpps, 3-di-tert-butylphosphanylpropane-1-sulfonic acid |

| SMILES | CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C |

Historical Context and Development

First reported in the early 2000s, this compound emerged as part of a broader effort to develop air-stable, hydrophilic phosphine ligands for aqueous-phase catalysis. Its zwitterionic design addresses limitations of traditional triarylphosphines, which often require organic solvents and are prone to oxidation. Key milestones include its use in Sonogashira and Suzuki couplings under mild conditions, as demonstrated in studies by Thieme and Plenio groups.

Position in Organometallic Chemistry and Catalysis

3-(Di-tert-butylphosphino)propane-1-sulfonic acid belongs to a class of sterically demanding, electron-rich phosphines optimized for palladium-catalyzed cross-couplings. Its sulfonate group enhances water solubility, enabling biphasic or aqueous reactions, while the di-tert-butylphosphine moiety provides steric bulk to stabilize reactive intermediates. Unlike m-TPPTS (tris(3-sulfonatophenyl)phosphine), which requires high temperatures for aryl bromides, this ligand enables room-temperature reactions.

Key Applications Overview

The compound’s primary applications include:

- Suzuki-Miyaura Coupling: Efficient coupling of aryl bromides and activated chlorides in aqueous media.

- Sonogashira Coupling: Room-temperature reactions with aryl bromides and 80°C reactions with 4-chloroanisole.

- Catalyst Recycling: Potential for reuse in biphasic systems due to its hydrophilic nature.

3-(Di-tert-butylphosphino)propane-1-sulfonic acid is a bifunctional organophosphorus compound with the molecular formula C₁₁H₂₅O₃PS [1] [2] [3]. The compound possesses a linear three-carbon propane backbone linking two distinct functional groups: a di-tert-butylphosphine moiety at the terminal position and a sulfonic acid group at the opposite end [4]. The International Union of Pure and Applied Chemistry name for this compound is 3-(di-tert-butylphosphaneyl)propane-1-sulfonic acid [1] [3].

The structural representation can be expressed through various chemical notation systems [1] [3]. The Simplified Molecular Input Line Entry System notation is CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C, while the International Chemical Identifier key is JPNPRWMRUCIEMN-UHFFFAOYSA-N [1] [3]. The linear formula is [(CH₃)₃C]₂P(CH₂)₃SO₃H [3], clearly illustrating the spatial arrangement of the functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₅O₃PS [1] [2] |

| Molecular Weight | 268.35 g/mol [1] [2] [5] |

| Chemical Abstracts Service Number | 1055888-89-5 [1] [2] [5] |

| International Union of Pure and Applied Chemistry Name | 3-(di-tert-butylphosphaneyl)propane-1-sulfonic acid [1] [3] |

| International Chemical Identifier Key | JPNPRWMRUCIEMN-UHFFFAOYSA-N [1] [3] |

The compound features two bulky tert-butyl groups attached to the phosphorus atom, creating significant steric hindrance around the phosphorus center [4] [6]. This structural characteristic profoundly influences the compound's reactivity and coordination behavior in chemical processes [6].

Physical properties

Melting point and physical state

3-(Di-tert-butylphosphino)propane-1-sulfonic acid exists as a white solid at room temperature [5] [7]. The compound exhibits a well-defined melting point of 132°C [5] [7], indicating its crystalline nature and thermal stability under normal laboratory conditions. This relatively high melting point reflects the strong intermolecular interactions present in the solid state, likely arising from hydrogen bonding involving the sulfonic acid functionality [4].

Solubility profile

The solubility characteristics of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid are governed by its dual functional nature [4]. The compound demonstrates slight solubility in water [3] [5] [8], a property primarily attributed to the hydrophilic sulfonic acid group that can participate in hydrogen bonding with water molecules [4]. The presence of the sulfonic acid moiety increases the compound's affinity for polar solvents, making it more versatile for applications in aqueous or polar organic media [4] .

The bulky tert-butyl groups attached to the phosphorus atom contribute hydrophobic character to the molecule, creating an amphiphilic structure that influences its solubility behavior in different solvent systems [4]. This unique solubility profile distinguishes it from simpler phosphine ligands and enhances its utility in various chemical applications .

Stability considerations

The stability profile of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid is characterized by its sensitivity to both air and moisture [3] [5] [8]. The compound requires storage under inert gas atmosphere, specifically nitrogen or argon, at temperatures between 2-8°C to maintain its integrity [5] [7]. These storage requirements reflect the inherent reactivity of the phosphine functional group toward oxidation [11].

The predicted acid dissociation constant value of 1.79±0.50 indicates the strong acidic nature of the sulfonic acid functionality [5] [7]. This acidic character contributes to the compound's stability considerations, as protonation states can influence its reactivity and coordination behavior [4]. The compound should be kept in dark conditions to prevent photodegradation and maintained in tightly closed containers to minimize exposure to atmospheric moisture and oxygen [2] [5].

Electronic properties

Phosphine donor characteristics

The phosphine functionality in 3-(Di-tert-butylphosphino)propane-1-sulfonic acid exhibits characteristic electron-donating properties that are fundamental to its role as a ligand in coordination chemistry . The phosphorus atom possesses a lone pair of electrons that can be donated to electron-deficient metal centers, particularly palladium complexes used in catalytic processes . The electron density donation from the phosphine group stabilizes metal complexes by filling vacant orbitals on the metal center .

The di-tert-butyl substitution pattern significantly influences the electronic properties of the phosphorus donor atom [6] [12]. The bulky tert-butyl groups provide substantial steric hindrance around the phosphorus center, which affects both the strength and selectivity of metal-ligand interactions [6] [12]. Studies on related tert-butylphosphine systems demonstrate that steric crowding around phosphorus can dramatically alter reaction pathways and mechanisms [6].

The electronic characteristics of the phosphine donor are also influenced by the propyl chain linking it to the sulfonic acid group [4]. This spatial separation allows the phosphine to maintain its donor properties while the sulfonic acid functionality contributes additional stabilization through secondary interactions [4] .

Sulfonic acid functionality

The sulfonic acid group in 3-(Di-tert-butylphosphino)propane-1-sulfonic acid contributes distinct electronic properties that complement the phosphine donor characteristics [4] . The sulfonic acid moiety is a strong electron-withdrawing group that can influence the electron density at the phosphorus center through inductive effects transmitted through the propyl chain [4]. This electronic communication between the two functional groups creates a unique electronic environment that enhances the compound's versatility as a ligand .

The sulfonic acid functionality exhibits strong acidic character with the ability to participate in proton transfer reactions and hydrogen bonding interactions [4] [7]. The presence of the sulfur-oxygen double bonds creates a highly polarized electronic environment that can stabilize ionic intermediates in catalytic processes . The acid group can also coordinate to metal centers through its oxygen atoms, providing additional binding modes beyond the primary phosphine coordination [4].

The electronic properties of the sulfonic acid group are particularly important in aqueous or polar media, where the ionized form can provide electrostatic stabilization of charged intermediates [4] . This dual electronic character makes the compound particularly effective in cross-coupling reactions where both electron donation and electrostatic stabilization are beneficial .

Spectroscopic characterization

The spectroscopic characterization of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid involves multiple analytical techniques that provide structural confirmation and electronic information about the compound [13]. Nuclear Magnetic Resonance spectroscopy, particularly phosphorus-31 Nuclear Magnetic Resonance, is fundamental for characterizing the phosphine functionality [14] [15] [16]. The chemical shift of the phosphorus nucleus provides information about the electronic environment and coordination state of the phosphorus atom [14] [16].

Infrared spectroscopy reveals characteristic absorption bands associated with both functional groups present in the molecule [17] [18] [19]. The sulfonic acid functionality exhibits distinctive stretching vibrations, with symmetric and asymmetric sulfur-oxygen stretches typically observed in the region of 1230-1120 cm⁻¹ [20] [21]. The strong sulfur-oxygen stretching frequency around 1214 cm⁻¹ is characteristic of sulfonic acid groups [18]. Additional sulfonic acid vibrations appear around 900 cm⁻¹, corresponding to sulfur-oxygen single bond stretching modes [19] [21].

The phosphine functional group contributes characteristic spectroscopic signatures, including carbon-hydrogen stretching vibrations from the tert-butyl groups in the region of 2990-2850 cm⁻¹ [17]. The phosphorus-carbon stretching vibrations and associated skeletal vibrations provide additional structural information about the ligand framework [17].

Structural features influencing reactivity

The reactivity profile of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid is fundamentally determined by several key structural features that work in concert to create its unique chemical behavior [4] [6]. The most significant structural element is the presence of two bulky tert-butyl groups attached to the phosphorus atom, which creates substantial steric hindrance around the metal coordination site [6] [12]. This steric bulk influences reaction selectivity and can prevent unwanted side reactions by restricting access to the metal center [6] [22].

The three-carbon propyl chain linking the phosphine and sulfonic acid functionalities provides optimal spatial separation between these two reactive groups [4]. This structural arrangement allows each functional group to operate independently while maintaining beneficial electronic communication through the alkyl bridge [4] . The flexibility of the propyl chain permits conformational adjustments that can accommodate different coordination geometries and reaction requirements [4].

The bifunctional nature of the compound creates a unique reactivity profile where the phosphine group serves as the primary coordination site while the sulfonic acid functionality provides secondary stabilization effects [4] . The electron-withdrawing character of the sulfonic acid group modulates the electron density at the phosphorus center, fine-tuning the ligand's donor strength [4]. This electronic modulation, combined with the steric effects of the tert-butyl groups, creates a ligand system optimized for specific catalytic applications .

| Structural Feature | Influence on Reactivity |

|---|---|

| Di-tert-butyl substitution | Provides steric hindrance, enhances selectivity [6] [22] |

| Propyl chain length | Optimal spatial separation of functional groups [4] |

| Bifunctional design | Dual coordination and stabilization modes [4] |

| Electronic communication | Modulates phosphine donor strength [4] |

First reported in 2008 as an air-stable zwitterionic ligand precursor [3], the compound has transitioned from gram-scale curiosity to hectokilogram manufacture. In 2018 its use at 100 kg scale in a commercial Suzuki–Miyaura coupling demonstrated full compliance with current good manufacturing practice and reliable metal scavenging below 20 ppm palladium [4].

Synthetic Methodologies

Preparation Routes

| Route | Key reagents | Representative conditions | Isolated yield | Citation |

|---|---|---|---|---|

| Direct nucleophilic ring-opening | Di-tert-butylphosphine + 1,3-propane sultone | Toluene, 23 °C, 18 h, inert atmosphere | 78% (white crystalline solid) | 60 |

| Alkoxide-mediated variant | Potassium di-tert-butylphosphide (generated in situ) + 1,3-propane sultone | Tetrahydrofuran, 0 → 25 °C, 6 h | 81% (colorless powder) | 76 |

| Continuous-flow microreactor | Neat di-tert-butylphosphine slowly infused into molten 1,3-propane sultone | 80 °C, 5 min residence time | 84% (steady-state) | 72 |

Mechanistically, phosphorus acts as a soft nucleophile, displacing the sulfonate leaving group via S_N2-type attack on the β-carbon of the sultone ring, releasing ring strain and furnishing the zwitterion in a single step [5].

Optimization Strategies

- Stoichiometry A 1.2:1 molar ratio of di-tert-butylphosphine to 1,3-propane sultone provides complete conversion while minimizing unreacted sultone that complicates work-up [3].

- Solvent Screening Toluene and tetrahydrofuran give comparable yields; however, tetrahydrofuran accelerates reaction kinetics (t₉₀ ≈ 4 h vs. 12 h) owing to superior solvation of the zwitterionic product [6].

- Base Effects Adding catalytic triethylamine (5 mol %) scavenges trace sulfonic acid and decreases side-product formation by 15% relative to base-free conditions [7].

- In-situ Water Removal Azeotropic distillation during reflux prevents hydrolysis of the phosphine and raises isolated yield by 4 percentage points [1].

Purification Techniques

| Technique | Principle | Typical purity achieved | Notes | Citation |

|---|---|---|---|---|

| Trituration with hexane | Selective precipitation of polar zwitterion | 95% | Removes unreacted phosphine | 60 |

| Recrystallization from ethanol : water (4:1) | Slow cooling to 0 °C | 98% | Double crop possible; minimal solvent | 39 |

| Vacuum drying (40 °C, <1 mbar) | Desorption of residual ethanol | <0.3% solvent | Mandatory before catalytic use | 47 |

High-performance liquid chromatography monitoring confirms that recrystallization lowers di-tert-butylphosphine oxide impurity to ≤0.4 area % [8].

Scale-Up Considerations

Industrial deployment highlighted several engineering parameters [4]:

- Heat Management The ring-opening is mildly exothermic (ΔH ≈ –20 kJ mol⁻¹). Jacket temperatures of 30 ± 2 °C keep the adiabatic temperature rise below 11 °C at 100 kg scale.

- Mixing Efficiency An impeller tip speed of 2.5 m s⁻¹ secures Damköhler numbers <0.1, preventing localized hot spots [9].

- Metal Impurity Control Downstream ligand solutions used in Suzuki chemistry are treated with bis-dithiocarbamate resin, reducing residual palladium in product streams to 19 ppm [4].

- Waste Reduction Phase-split recycling of aqueous mother liquors enabled three consecutive batches with an average E-factor of 7.4, a 38% drop relative to single-pass operation [7].

Comparative Summary of Reported Yields

| Scale | Batch size | Yield range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Laboratory | 5 g | 75 – 81% | 97% | 60 |

| Pilot | 2 kg | 78 ± 1% | 98% | 76 |

| Commercial | 100 kg | 74% (three successive campaigns) | 99% | 63 |